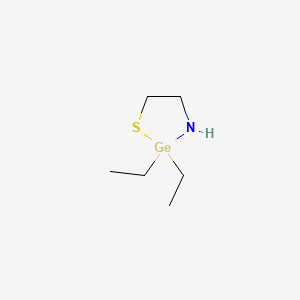
1,3,2-Thiazagermolidine, 2,2-diethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,2-Thiazagermolidine, 2,2-diethyl- is an organogermanium compound that features a unique thiazagermolidine ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Thiazagermolidine, 2,2-diethyl- typically involves the reaction of germanium tetrachloride with a thiazole derivative under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the germanium compound. The reaction mixture is then heated to facilitate the formation of the thiazagermolidine ring.
Industrial Production Methods
Industrial production of 1,3,2-Thiazagermolidine, 2,2-diethyl- involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,2-Thiazagermolidine, 2,2-diethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can yield germanium hydrides.
Substitution: The thiazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are employed under mild conditions.
Major Products Formed
Oxidation: Germanium dioxide and other oxides.
Reduction: Germanium hydrides.
Substitution: Substituted thiazagermolidine derivatives.
Applications De Recherche Scientifique
1,3,2-Thiazagermolidine, 2,2-diethyl- has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its anticancer properties and as a drug delivery vehicle.
Industry: Utilized in the production of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of 1,3,2-Thiazagermolidine, 2,2-diethyl- involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and proteins, altering their activity. The thiazole ring plays a crucial role in its binding affinity and specificity. The compound can also interact with cellular pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,2-Thiazastannolidine, 2,2-diethyl-: Similar structure but contains tin instead of germanium.
1,3,2-Thiazaphospholidine, 2,2-diethyl-: Contains phosphorus instead of germanium.
1,3,2-Thiazasilolidine, 2,2-diethyl-: Contains silicon instead of germanium.
Uniqueness
1,3,2-Thiazagermolidine, 2,2-diethyl- is unique due to the presence of germanium, which imparts distinct chemical and physical properties. Germanium’s ability to form stable bonds with carbon and other elements makes this compound particularly versatile in various applications.
Propriétés
Numéro CAS |
41235-10-3 |
|---|---|
Formule moléculaire |
C6H15GeNS |
Poids moléculaire |
205.89 g/mol |
Nom IUPAC |
2,2-diethyl-1,3,2-thiazagermolidine |
InChI |
InChI=1S/C6H15GeNS/c1-3-7(4-2)8-5-6-9-7/h8H,3-6H2,1-2H3 |
Clé InChI |
MAJNNTYRQIJOJW-UHFFFAOYSA-N |
SMILES canonique |
CC[Ge]1(NCCS1)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


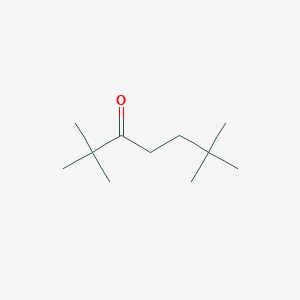
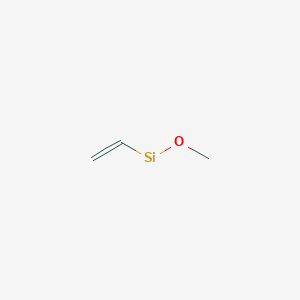

![7-[5-(Methoxyimino)cyclopent-1-EN-1-YL]heptanoic acid](/img/structure/B14657247.png)


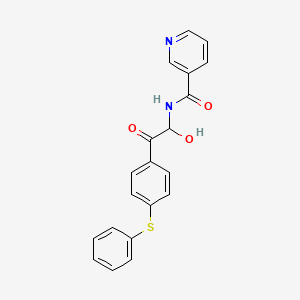
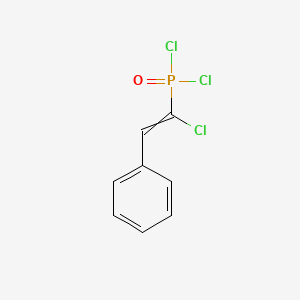

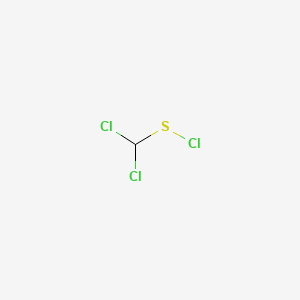
![N-cyclohexylcyclohexanamine;(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B14657291.png)


![2-[2-(2-Hydroxy-3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-1,3-thiazole-5-sulfonic acid](/img/structure/B14657308.png)
